molecular formula C16H14O4 B1613527 Methyl 2-(benzyloxy)-5-formylbenzoate CAS No. 255734-73-7

Methyl 2-(benzyloxy)-5-formylbenzoate

Cat. No. B1613527
CAS RN: 255734-73-7
M. Wt: 270.28 g/mol
InChI Key: CXBOMPGGRIMBEE-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-formylbenzoate, also known as MBF, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is an ester of benzyl alcohol and formic acid and has a molecular weight of 238.3 g/mol. MBF has a unique structure that makes it useful for a variety of applications and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(benzyloxy)-5-formylbenzoate has been utilized in the synthesis of various complex chemical entities. For instance, it plays a role in the large-scale synthesis of chemicals designed for treating hyperproliferative disorders and cancer. A key example is its use in synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with potential applications in these fields (Kucerovy et al., 1997).
  • It also finds use in creating various benzoic acid derivatives, as seen in the synthesis of phytoalexins like vignafuran and moracin M, indicating its versatility in organic synthesis (Watanabe et al., 1991).
  • The compound serves as a synthon for preparing aromatic analogs of certain ethers effective as juvenoids, demonstrating its significance in synthetic organic chemistry (Kukovinets et al., 2006).

Biomedical Research

  • In biomedical research, derivatives of this compound have been studied for their potential in cancer treatment. For example, triphenylstannyl 4-((arylimino)methyl)benzoates, which can be synthesized from methyl 2-(benzyloxy)-5-formylbenzoate, have shown promising results in inducing cell cycle arrest and triggering apoptosis in human cervical cancer cells (Basu Baul et al., 2017).

Material Science

  • In the field of material science, this compound contributes to the development of novel materials. For instance, it is used in the synthesis of spherical supramolecular dendrimers, which have applications in creating novel thermotropic cubic liquid-crystalline phases (Balagurusamy et al., 1997).

properties

IUPAC Name

methyl 5-formyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBOMPGGRIMBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626173
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzyloxy)-5-formylbenzoate

CAS RN

255734-73-7
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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